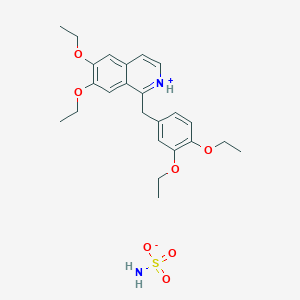
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. DIDS is commonly used as an inhibitor of chloride channels and has been studied extensively in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is complex and not fully understood. It is thought to inhibit chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance and an increase in membrane potential.
Effets Biochimiques Et Physiologiques
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has a variety of biochemical and physiological effects. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability. 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has also been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating intracellular pH.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments is that it is a potent and specific inhibitor of chloride channels. This allows researchers to study the role of chloride channels in a variety of cell types and physiological processes. However, one limitation of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is that it can have off-target effects on other ion channels and transporters.
Orientations Futures
There are several future directions for research on 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate. One area of interest is the role of chloride channels in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more specific and potent inhibitors of chloride channels that can be used in both basic and clinical research.
In conclusion, 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, or 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, is a sulfonamide derivative that has been widely used in scientific research. It is a potent and specific inhibitor of chloride channels and has been used to study the role of chloride channels in a variety of cell types and physiological processes. While there are limitations to using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments, it remains an important tool for researchers studying the role of chloride channels in health and disease.
Méthodes De Synthèse
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate can be synthesized using a variety of methods, including the reaction of 3,4-diethoxybenzyl chloride with isoquinoline in the presence of a strong base. The resulting product can then be reacted with sulfamic acid to form the final compound.
Applications De Recherche Scientifique
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability.
Propriétés
Numéro CAS |
17332-39-7 |
|---|---|
Nom du produit |
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
Formule moléculaire |
C24H32N2O7S |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinolin-2-ium;sulfamate |
InChI |
InChI=1S/C24H29NO4.H3NO3S/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3;(H3,1,2,3,4) |
Clé InChI |
ZKTOHCHQLAMMQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
Autres numéros CAS |
17332-39-7 |
Synonymes |
1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



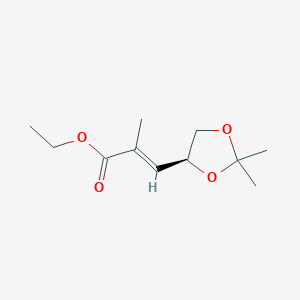


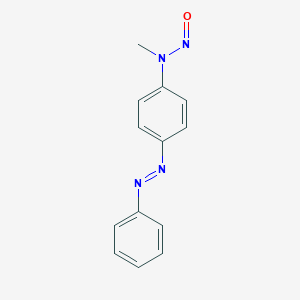
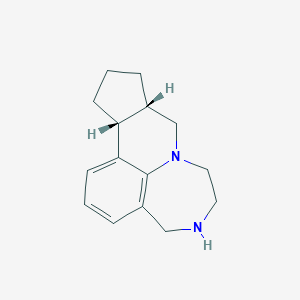



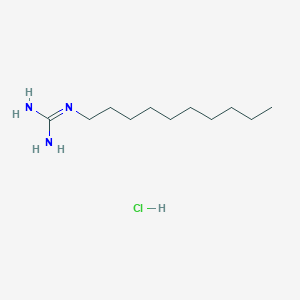
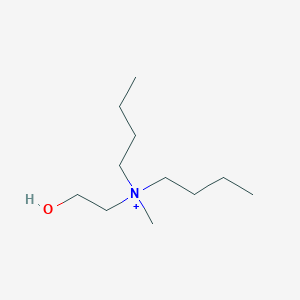
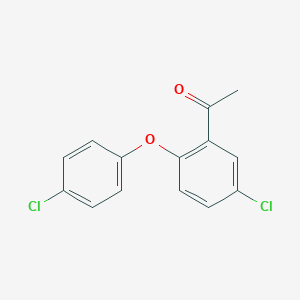

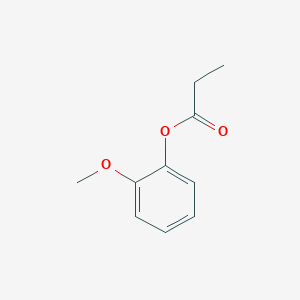
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)